4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid
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Overview
Description
4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid is a compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid typically involves the reaction of 2-methyl-5-phenylpyrrole with benzyl chloride under basic conditions to form the intermediate 4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzyl chloride. This intermediate is then subjected to hydrolysis to yield the final product, this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence[][3].
Mechanism of Action
The mechanism of action of 4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
Uniqueness
4-[(2-methyl-5-phenyl-1H-pyrrol-1-yl)methyl]benzoic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of a benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4853-37-6 |
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Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[(2-methyl-5-phenylpyrrol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C19H17NO2/c1-14-7-12-18(16-5-3-2-4-6-16)20(14)13-15-8-10-17(11-9-15)19(21)22/h2-12H,13H2,1H3,(H,21,22) |
InChI Key |
MRMCLUPKPHEURO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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